molecular formula C23H25N3O6S2 B2897747 methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-26-8

methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2897747
CAS No.: 864975-26-8
M. Wt: 503.59
InChI Key: GUYPRZAIRRXGGD-VHXPQNKSSA-N
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Description

Methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydroimidazole ring. Key structural elements include:

  • A Z-configuration imine group (C=N) conjugated with the benzothiazole system.
  • A 2-methoxyethyl side chain at the 3-position, enhancing solubility.
  • A methyl ester group at the 6-position, common in bioactive molecules for cell permeability .

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-31-14-13-26-19-10-7-17(22(28)32-2)15-20(19)33-23(26)24-21(27)16-5-8-18(9-6-16)34(29,30)25-11-3-4-12-25/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPRZAIRRXGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of various functional groups through nucleophilic substitution, sulfonylation, and esterification reactions. Common reagents used in these steps include thionyl chloride, pyrrolidine, and methoxyethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzothiazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate may exhibit similar properties and could be investigated for its biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors. This compound may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (Positions) Crystallographic System Space Group Reference
Target Compound Dihydro-1,3-benzothiazole Pyrrolidine-sulfonyl benzoyl (2), 2-methoxyethyl (3), methyl ester (6)
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-... Thiazolo[3,2-a]pyrimidine Fluorinated benzylidene (2), methoxyphenyl (5) Triclinic P-1 Acta Cryst. E67
Ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... Thiazolo[3,2-a]pyrimidine 3-Methoxybenzylidene (2), phenyl (5) Monoclinic P2₁/c Acta Cryst. E66
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-... Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (2), 4-methoxyphenyl (5) Monoclinic P2₁/c Unpublished

Key Observations:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity at the imine bond, influencing reactivity.
    • Bulky substituents (e.g., trimethoxybenzylidene in ) reduce packing efficiency, as evidenced by larger unit cell volumes (e.g., 1234.7 ų in vs. 987.3 ų in ).
    • The pyrrolidine-sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to methoxy or phenyl groups in analogs .

Functional Group Comparison with Sulfonylurea Herbicides

Table 2: Functional Group Analysis

Compound Type Core Structure Key Functional Groups Bioactivity Reference
Target Compound Dihydro-1,3-benzothiazole Sulfonylimino, methyl ester Undisclosed
Metsulfuron Methyl Triazine Sulfonylurea, methyl ester Herbicidal (ALS inhibitor) Pesticide Glossary

Key Differences:

  • The target compound’s benzothiazole core lacks the triazine ring critical for herbicidal activity in sulfonylureas .

Structural and Physicochemical Implications

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bonding : The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, similar to carbonyl groups in analogs . In contrast, compounds without sulfonyl groups (e.g., ) rely on weaker C–H···O interactions for packing .
  • Ring Puckering : The dihydro-1,3-benzothiazole ring likely adopts a puckered conformation to minimize steric clash between the 2-methoxyethyl and pyrrolidine-sulfonyl groups. Puckering parameters (e.g., amplitude $q$) can be quantified using Cremer-Pople coordinates .

Solubility and Stability

  • The 2-methoxyethyl chain and methyl ester enhance solubility in polar solvents compared to purely aromatic analogs (e.g., ).
  • The Z-configuration imine group increases stability against hydrolysis relative to E-isomers, as seen in related Schiff bases .

Q & A

Basic Research Questions

Q. How can the synthesis of this benzothiazole derivative be optimized for higher yield and purity?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature : Maintain 60–80°C during imine bond formation to prevent side reactions (e.g., hydrolysis) .
  • Catalysts : Use Lewis acids like ZnCl₂ for benzothiazole ring cyclization, improving regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) and recrystallization from ethanol to isolate the final product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the Z-configuration of the imine bond and confirm substitution patterns on the benzothiazole core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 512.57 for C₁₉H₂₀N₄O₇S₃) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, critical for validating synthetic accuracy .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against Staphylococcus aureus and Candida albicans to assess MIC values .
  • Enzyme Inhibition : Test inhibition of bacterial dihydroorotase (via UV-Vis kinetics) due to the sulfonamide group’s affinity for metalloenzymes .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀, with comparisons to cisplatin as a control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the pyrrolidine-sulfonyl group with cyclohexyl or dimethylamino analogs to modulate lipophilicity and target affinity .
  • Benzothiazole Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to enhance DNA intercalation potential .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with ASN44 in E. coli dihydroorotase) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Assay Standardization : Normalize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity results .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or confounding factors (e.g., solvent DMSO toxicity) .

Q. How do computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability of the sulfonamide group with ATP-binding pockets (e.g., 50 ns simulations in GROMACS) .
  • Density Functional Theory (DFT) : Calculate charge distribution to explain nucleophilic attack susceptibility at the benzothiazole’s C2 position .
  • ADMET Prediction : Use SwissADME to optimize logP (target <3) and BBB permeability for CNS-targeted derivatives .

Q. What experimental approaches validate the role of the sulfonamide group in observed bioactivity?

  • Methodological Answer :

  • Proteomic Profiling : Perform pull-down assays with sulfonamide-linked resins to identify binding partners (e.g., carbonic anhydrase isoforms) .
  • Isosteric Replacement : Synthesize analogs with carboxylate or phosphonate groups instead of sulfonamide; compare inhibition potency .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm sulfonamide-enzyme interactions .

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